molecular formula C23H22ClF3N2O4S B4211500 N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

Cat. No.: B4211500
M. Wt: 514.9 g/mol
InChI Key: ZFPZNZFJCFNYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a naphthylsulfonyl group, and a piperidinamine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

    Synthesis of the Naphthylsulfonyl Intermediate: This step involves the sulfonation of a naphthalene derivative to introduce the sulfonyl group.

    Coupling Reaction: The chlorophenyl and naphthylsulfonyl intermediates are then coupled with a piperidinamine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Formation of the Trifluoroacetate Salt: The final step involves the reaction of the coupled product with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamide: This compound shares similar structural features but differs in the presence of an acetamide group instead of a piperidinamine moiety.

    N-(2-chlorophenyl)-1-(2-naphthylsulfonyl)-4-piperidinamine: This compound is similar but lacks the trifluoroacetate salt.

Uniqueness

N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate salt, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S.C2HF3O2/c22-20-7-3-4-8-21(20)23-18-11-13-24(14-12-18)27(25,26)19-10-9-16-5-1-2-6-17(16)15-19;3-2(4,5)1(6)7/h1-10,15,18,23H,11-14H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZNZFJCFNYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 2
N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 3
N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 4
N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 5
N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-1-naphthalen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.